Cas no 956438-20-3 (1-(4-methylphenyl)methyl-1H-pyrazol-5-amine)

1-(4-Methylphenyl)methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring an amine functional group at the 5-position and a 4-methylbenzyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing heterocyclic compounds with potential biological activity. The presence of the amine group enhances reactivity, enabling participation in condensation, acylation, and other key transformations. The 4-methylbenzyl moiety may contribute to improved lipophilicity, influencing pharmacokinetic properties in drug design. Suitable for controlled reactions under standard laboratory conditions, it offers synthetic flexibility for research applications.
1-(4-methylphenyl)methyl-1H-pyrazol-5-amine structure
956438-20-3 structure
Product Name:1-(4-methylphenyl)methyl-1H-pyrazol-5-amine
CAS No:956438-20-3
MF:C11H13N3
MW:187.241021871567
CID:2150864
PubChem ID:7131208
Update Time:2025-05-26

1-(4-methylphenyl)methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methyl-benzyl)-2H-pyrazol-3-yl-amine
    • NS-01701
    • 2-[(4-methylphenyl)methyl]pyrazol-3-amine
    • DB-337661
    • 1-(4-methylbenzyl)-1H-pyrazol-5-amine
    • STL212109
    • EN300-14894
    • AKOS000263837
    • SCHEMBL1491083
    • 956438-20-3
    • 1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine
    • 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine
    • Inchi: 1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
    • InChI Key: KAHQIXSMPTVOHL-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 187.110947427Da
  • Monoisotopic Mass: 187.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 380.6±30.0 °C at 760 mmHg
  • Flash Point: 184.0±24.6 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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1-(4-methylphenyl)methyl-1H-pyrazol-5-amine Related Literature

Additional information on 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine

Introduction to 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine (CAS No. 956438-20-3)

1-(4-methylphenyl)methyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 956438-20-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a pyrazole core substituted with a 4-methylphenyl (tolyl) group at the 1-position and an amine group at the 5-position, which together contribute to its distinct chemical and pharmacological properties.

The pyrazole scaffold is a well-known pharmacophore in drug discovery, renowned for its versatility in modulating various biological targets. Pyrazole derivatives have been extensively studied for their roles in anti-inflammatory, antimicrobial, anticancer, and anti-diabetic applications. The introduction of a 4-methylphenyl group at the 1-position of the pyrazole ring enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. This modification is particularly relevant in the design of orally active drugs, where efficient absorption through the gastrointestinal tract is crucial.

The amine group at the 5-position of the pyrazole ring further expands the compound's functional diversity. Amines are common pharmacological moieties that can participate in hydrogen bonding interactions with biological targets, thereby influencing receptor binding affinity and efficacy. The presence of this amine group also opens up possibilities for further chemical modifications, such as derivatization into esters, amides, or sulfonamides, which can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine with various biological targets with high precision. These studies suggest that the compound may interact with enzymes and receptors involved in metabolic pathways, making it a promising candidate for therapeutic intervention in metabolic disorders. Additionally, its structural features align well with known drug-like properties, such as solubility, stability, and metabolic clearance rates.

In vitro studies have begun to explore the potential bioactivities of 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine. Preliminary experiments indicate that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings are particularly intriguing given the rising interest in natural product-inspired scaffolds for developing novel therapeutics. The 4-methylphenyl moiety is known to enhance binding interactions by increasing hydrophobic interactions with lipid-rich environments found in cell membranes, which could be leveraged to improve drug delivery systems.

The synthesis of 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the pyrazole ring, followed by selective functionalization at the 1- and 5-positions. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity during synthesis. These synthetic strategies not only underscore the compound's synthetic accessibility but also demonstrate the growing sophistication of pharmaceutical chemistry in constructing complex molecular architectures.

The pharmacokinetic profile of 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine is another critical aspect that has been investigated. In animal models, preliminary data suggest that the compound exhibits moderate oral bioavailability and prolonged half-life, indicating its potential for once-daily dosing regimens. Furthermore, its metabolic stability appears favorable for further development into a clinical candidate. These attributes are essential for ensuring therapeutic efficacy while minimizing side effects associated with rapid metabolism or excretion.

Future directions in research on 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine include exploring its potential as an intermediate in drug development pipelines. By leveraging structure-based drug design principles, researchers aim to optimize its bioactivity against specific disease targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these endeavors by combining experimental data with computational predictions.

The broader significance of this compound lies in its contribution to expanding the chemical space available for medicinal chemists. The integration of diverse structural motifs, such as those found in pyrazole derivatives modified with aromatic rings like 4-methylphenyl, represents a forward-thinking approach to discovering novel therapeutic agents. As our understanding of disease mechanisms evolves, compounds like 1-(4-methylphenyl)methyl-1H-pyrazol-5-amine will continue to serve as valuable building blocks for next-generation drugs.

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